Chloroprocaine - 133-16-4

Chloroprocaine

Catalog Number: EVT-458637
CAS Number: 133-16-4
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chloroprocaine (C13H19ClN2O2) is a local anesthetic belonging to the ester class of local anesthetics. [] It is characterized by its rapid onset and short duration of action, attributed to its rapid hydrolysis by plasma cholinesterase. [] This rapid metabolism makes it particularly useful in situations where minimal systemic exposure to the local anesthetic is desired. []

Future Directions
  • Elucidating its potential antitumor properties: Building upon recent findings regarding the antitumor effects of Chloroprocaine, particularly in breast cancer models, to understand the underlying mechanisms and therapeutic implications. []

Lidocaine

Relevance: Lidocaine serves as a key comparator to chloroprocaine in numerous studies evaluating the latter's suitability as a spinal anesthetic [, , , , ]. Studies directly compare their onset times, durations of sensory and motor block, and side effect profiles. While both drugs exhibit comparable anesthetic efficacy, chloroprocaine demonstrates a faster block resolution and lower incidence of TNS compared to lidocaine [, ].

Bupivacaine

Relevance: Similar to lidocaine, bupivacaine serves as a primary comparator to chloroprocaine in several studies [, , , , ]. Researchers investigate if chloroprocaine can achieve rapid block resolution without the prolonged effects of bupivacaine. While bupivacaine offers longer-lasting analgesia, chloroprocaine demonstrates significantly faster motor and sensory recovery, making it more suitable for short procedures [, , ].

Procaine

Relevance: Although less frequently studied than lidocaine and bupivacaine, procaine is included in some investigations comparing the efficacy and side effect profile of chloroprocaine [, , ]. Studies indicate that chloroprocaine achieves a faster onset and shorter duration of block compared to procaine [].

Fentanyl

Relevance: Several studies investigate the synergistic effects of fentanyl when combined with chloroprocaine for spinal anesthesia [, , , , ]. Researchers found that adding fentanyl to chloroprocaine prolongs the duration of analgesia and allows for lower doses of chloroprocaine to be used while maintaining adequate anesthesia [, , ].

Epinephrine

Relevance: The influence of epinephrine on chloroprocaine's pharmacodynamics and pharmacokinetics is explored in several studies [, , , ]. Researchers investigate whether epinephrine can effectively prolong chloroprocaine's short duration of action without compromising its safety profile []. Some studies report a significant prolongation of anesthesia with epinephrine, while others observe no significant impact on pharmacokinetics [, ].

Clonidine

Relevance: One study investigated the effects of adding clonidine to spinal chloroprocaine []. The study found that clonidine significantly prolonged the duration of both motor and sensory blockade produced by chloroprocaine without serious adverse effects [].

Ropivacaine

Relevance: One study compared the efficacy of chloroprocaine and ropivacaine for epidural labor analgesia []. While both drugs provided effective pain relief, the study found that chloroprocaine offered faster onset but was associated with a higher risk of nerve injury [].

4-Amino-2-Chlorobenzoic Acid (ACBA)

Relevance: The rapid breakdown of chloroprocaine into ACBA contributes to its ultra-short duration of action [, ]. Several studies measure ACBA levels alongside chloroprocaine to assess the drug's metabolism and elimination kinetics [, , ].

Sodium Bisulfite

Relevance: Several studies investigated the potential role of sodium bisulfite in chloroprocaine-associated neurotoxicity [, , ]. While initial reports suggested a link, subsequent research utilizing in vivo and in vitro models found that chloroprocaine itself, rather than sodium bisulfite, was likely responsible for the observed neurotoxicity [, , ].

Overview

Chloroprocaine is a local anesthetic belonging to the ester class, primarily used for short surgical procedures due to its rapid onset and short duration of action. It was first synthesized in 1946 and approved by the U.S. Food and Drug Administration in 1955. The compound is particularly effective for spinal anesthesia and is indicated for various medical procedures, including obstetric anesthesia and ocular surface anesthesia . Chloroprocaine is known for its favorable safety profile, making it a preferred choice in outpatient surgeries where quick recovery is essential.

Source

Chloroprocaine is derived from procaine, with modifications that enhance its anesthetic properties. The synthesis typically involves the reaction of 2-chloro-4-aminobenzoic acid with diethylaminoethanol, resulting in chloroprocaine hydrochloride, the active pharmaceutical ingredient .

Classification

Chloroprocaine is classified as an ester-type local anesthetic, which distinguishes it from amide-type anesthetics like lidocaine. This classification impacts its pharmacokinetics, metabolism, and clinical applications .

Synthesis Analysis

Methods

The synthesis of chloroprocaine hydrochloride can be achieved through several methods:

  1. Direct Reaction Method: The primary method involves reacting 2-chloro-4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with diethylaminoethanol .
  2. Alternative Methods: Other methods include:
    • Heating a mixture of chloro-para-aminobenzoic acid with diethylamine ethanol under controlled pressure and temperature conditions .
    • Utilizing 2-chloro-PABA methyl ester in reactions with diethylaminoethanol, followed by methanol removal under pressure .

Technical Details

The synthesis typically requires precise control over temperature (around 80-85°C) and pressure to optimize yield and minimize by-products. Recent improvements in synthesis techniques have focused on enhancing reaction rates and reducing energy consumption through efficient crystallization processes .

Molecular Structure Analysis

Structure

Chloroprocaine has the following molecular formula: C13H19ClN2O2C_{13}H_{19}ClN_{2}O_{2}. Its structure features a chlorinated aromatic ring, an amino group, and an ethyl diethylamino side chain. The compound's IUPAC name is 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate.

Chemical Reactions Analysis

Chloroprocaine undergoes various chemical reactions primarily related to its role as a local anesthetic:

  1. Hydrolysis: Chloroprocaine is rapidly hydrolyzed in vivo by plasma cholinesterase into non-toxic metabolites, which contributes to its short duration of action.
  2. Esterification Reactions: The synthesis involves esterification processes that are crucial for forming the active compound from its precursors .

Technical Details

The hydrolysis reaction is significant because it dictates the pharmacokinetic profile of chloroprocaine, influencing both efficacy and safety during clinical use.

Mechanism of Action

Chloroprocaine acts primarily by blocking sodium channels in neuronal cell membranes, inhibiting the propagation of action potentials. This mechanism leads to a reversible loss of sensation in the targeted area.

Process

  1. Binding: Chloroprocaine binds to specific sites on voltage-gated sodium channels.
  2. Inhibition: By preventing sodium influx during depolarization, it effectively blocks nerve conduction.

Data

The onset time for chloroprocaine is typically between 3 to 5 minutes, with a motor block lasting approximately 40 minutes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in ether.

Chemical Properties

  • pKa: Approximately 8.7, indicating that it exists predominantly in its ionized form at physiological pH.
  • Stability: Chloroprocaine is stable under normal storage conditions but should be protected from light.
Applications

Chloroprocaine is widely used in clinical settings for:

  1. Spinal Anesthesia: Effective for short surgical procedures due to its rapid onset and short duration.
  2. Obstetric Anesthesia: Used for pudendal nerve blocks during labor.
  3. Ocular Procedures: Applied as a topical anesthetic for eye surgeries.

The compound's rapid metabolism makes it particularly suitable for outpatient procedures where quick recovery times are necessary . Its safety profile allows for use in diverse patient populations, including those with specific contraindications for other anesthetics.

Introduction to Chloroprocaine

Historical Development and Clinical Adoption

Chloroprocaine was first synthesized in 1952 through chlorination of procaine’s aromatic ring, creating 2-chloroprocaine (chemical name: 2-diethylaminoethyl-4-amino-2-chlorobenzoate) [4] [6]. This structural modification aimed to enhance hydrolysis kinetics while reducing systemic toxicity. Initial clinical adoption leveraged its rapid metabolism by plasma enzymes, establishing roles in:

  • Obstetric anesthesia: Preferred for urgent cesarean deliveries due to minimal placental transfer and absence of ion trapping in fetal acidosis [1] [4]
  • Short-duration procedures: Peripheral nerve blocks and epidural anesthesia where quick resolution facilitates ambulatory discharge [2] [7]

A significant historical challenge emerged in the 1980s when cases of adhesive arachnoiditis and cauda equina syndrome were reported following inadvertent intrathecal injection of preserved formulations. Research identified the preservatives sodium bisulfite and disodium EDTA—not chloroprocaine itself—as neurotoxic agents [1] [4]. This led to:

  • Withdrawal of bisulfite-containing formulations from neuraxial use
  • Development of preservative-free solutions (approved by FDA for spinal anesthesia in 2004) [5] [7]
  • Renewed clinical interest for spinal anesthesia in ambulatory settings [7]

Classification Within Ester-Type Local Anesthetics

Chloroprocaine belongs to the ester class of local anesthetics, characterized by a hydrolyzable ester linkage (–COO–) between the aromatic ring and intermediate chain. Key classification attributes include:

  • Metabolic pathway: Rapid hydrolysis by plasma pseudocholinesterase (half-life: 21–43 seconds) into inactive metabolites: β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid [1] [5] [6]. This contrasts with amide-type anesthetics (e.g., lidocaine) that undergo hepatic metabolism.
  • Allergenic potential: The metabolite 2-chloro-4-aminobenzoic acid is structurally analogous to para-aminobenzoic acid (PABA), a known allergen in ester anesthetics [1] [8]. Cross-reactivity may occur with other ester anesthetics like procaine or tetracaine.

Table 1: Comparative Metabolism of Ester vs. Amide Local Anesthetics

PropertyEster-Type (Chloroprocaine)Amide-Type (e.g., Lidocaine)
Primary Metabolic RoutePlasma pseudocholinesteraseHepatic cytochrome P450
Active MetabolitesNoneYes (e.g., monoethylglycine)
Allergy PotentialHigher (PABA-related)Lower

Structurally, chloroprocaine is a chlorinated derivative of procaine. The ortho-chloro group on the benzoic acid ring:

  • Increases molecular weight to 270.76 g/mol (vs. procaine’s 236.31 g/mol) [5] [9]
  • Enhances hydrolysis rate compared to procaine [6]

Key Physicochemical Properties and Structural Characteristics

Chloroprocaine’s clinical profile is governed by its distinct physicochemical properties:

  • Ionization constant: High pKa of 8.7–9.0 [1] [7]. At physiological pH (7.4), this results in >90% ionization, typically predicting slow nerve membrane penetration. However, its low systemic toxicity permits high doses that overcome this limitation via mass effect.
  • Lipid solubility: Partition coefficient (log P) of 1.4–1.7, indicating low lipophilicity [1] [5]. This correlates with:
  • Low potency relative to bupivacaine (log P = 3.4)
  • Shorter duration of action (30–60 minutes for epidural blocks) [1]
  • Protein binding: Minimal (<5%), facilitating rapid clearance but contributing to short duration [5]
  • Aqueous stability: Formulated as hydrochloride salt at pH 2.7–4.0 to prevent ester hydrolysis in solution [9]. Crystallization may occur at low temperatures but reverses upon warming.

Table 2: Physicochemical Parameters of Chloroprocaine

PropertyValueClinical Implication
Molecular Weight270.76 g/mol (free base)Facilitates diffusion in aqueous tissues
pKa8.7–9.0High ionization at tissue pH; requires high dosing
Partition Coefficient1.4–1.7 (log P)Low potency; rapid tissue redistribution
Protein Binding<5%Minimal plasma retention; short duration

The molecular structure features:

  • Chlorinated aromatic ring: Enhances stability against non-enzymatic hydrolysis versus procaine [6] [9]
  • Ester linkage: Site of enzymatic hydrolysis by pseudocholinesterase [1]
  • Tertiary amine: Enables water-soluble hydrochloride salt formation for injection [9]

Chemical Structure:

Cl  │  ╭─╴╶─╮  │    │  ◯    COO-CH₂-CH₂-N(C₂H₅)₂  Benzoic acid ring      Ethylaminoester chain  

Figure 1: 2-Chloroprocaine structure with ortho-chloro substitution (position 2 relative to ester linkage) [4] [9]

Properties

CAS Number

133-16-4

Product Name

Chloroprocaine

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

Solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/
1.30e+00 g/L

Synonyms

2-chloroprocaine
chlor-procaine
chloroprocaine
chloroprocaine hydrochloride
Nesacaine
Nesacaine MPF

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.